3-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
3-Ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound with a unique structure that combines an ethoxy group, a fluorophenyl group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-N-[(4-chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Ethoxy-N-[(4-bromophenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a bromine atom instead of a fluorine atom.
3-Ethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-ethoxy-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C21H19FN2O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-ethoxy-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H19FN2O2/c1-2-26-19-7-5-6-17(14-19)21(25)24(20-8-3-4-13-23-20)15-16-9-11-18(22)12-10-16/h3-14H,2,15H2,1H3 |
InChI Key |
RTQGRBXQMXVYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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